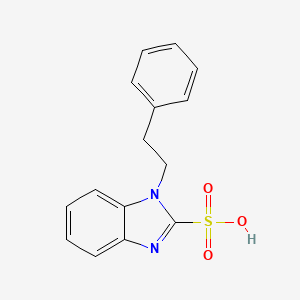

1-Phenethyl-1H-benzoimidazole-2-sulfonic acid

Description

Significance of Benzimidazole (B57391) Sulfonic Acid Derivatives in Chemical and Biological Sciences

The incorporation of a sulfonic acid group into the benzimidazole scaffold introduces unique characteristics that significantly influence the molecule's properties and potential applications. Benzimidazole sulfonic acid derivatives are noted for their increased water solubility, a crucial factor for pharmaceutical formulations. mdpi.com This functional group can also engage in strong electrostatic interactions and hydrogen bonding, which can be pivotal for binding to biological targets such as enzymes and receptors.

In the realm of biological sciences, these derivatives have demonstrated a broad spectrum of activities. For instance, some benzimidazole sulfonic acids have been investigated for their antimicrobial and antifungal properties. nih.gov The sulfonyl group, being a key component of sulfa drugs, can impart potent antibacterial activity. nih.gov Furthermore, certain derivatives have been explored as UV filters in sunscreens due to their ability to absorb ultraviolet radiation. mdpi.com The presence of the sulfonic acid moiety can also influence the molecule's ability to act as an enzyme inhibitor, a property that is being explored in the development of new therapeutic agents. scielo.br

Overview of Research Directions for 1-Phenethyl-1H-benzoimidazole-2-sulfonic Acid

While specific research on This compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for investigation. The presence of the phenethyl group at the N-1 position introduces a significant hydrophobic and aromatic component to the molecule. This moiety can be crucial for establishing van der Waals and pi-stacking interactions with biological targets, potentially enhancing binding affinity and specificity.

Future research on this specific compound is likely to focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound is a fundamental first step. This would involve the characterization of its physicochemical properties, including its solubility, stability, and spectroscopic data.

Antimicrobial and Antifungal Screening: Given the known antimicrobial properties of benzimidazole and sulfonyl-containing compounds, a primary research direction would be to evaluate the efficacy of this molecule against a panel of pathogenic bacteria and fungi. nih.gov

Anticancer Investigations: The benzimidazole scaffold is a common feature in many anticancer agents. nih.gov Research could explore the cytotoxic effects of this compound on various cancer cell lines and investigate its mechanism of action, which could involve the inhibition of specific kinases or other cellular pathways.

Enzyme Inhibition Assays: The structural similarity to known enzyme inhibitors suggests that this compound could be screened against a range of enzymes implicated in disease, such as carbonic anhydrase or α-glucosidase. nih.govscielo.br

The following table outlines the key structural features of this compound and their potential implications for its activity:

| Structural Feature | Potential Implication |

| Benzimidazole Core | Provides a rigid, aromatic scaffold known for broad biological activity. |

| Sulfonic Acid Group at C-2 | Increases water solubility and potential for strong target interactions. |

| Phenethyl Group at N-1 | Introduces hydrophobicity and potential for specific binding interactions. |

Challenges and Opportunities in the Investigation of Novel Benzimidazole Analogs

The exploration of novel benzimidazole analogs like this compound is not without its challenges. A primary hurdle is often the synthesis of these complex molecules, which can require multi-step procedures and harsh reaction conditions. connectjournals.com Achieving regioselective substitution, particularly at the N-1 position, can also be a significant synthetic challenge. Furthermore, predicting the biological activity and potential toxicity of new compounds remains a complex task, requiring extensive in vitro and in vivo testing.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)benzimidazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c18-21(19,20)15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHCBOFBRHIKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-Phenethyl-1H-benzoimidazole-2-sulfonic Acid

The construction of the target molecule can be approached through several synthetic routes, primarily revolving around the sequential or convergent assembly of its three key components: the o-phenylenediamine (B120857) backbone, a C1 source for the imidazole (B134444) ring, and the N-phenethyl group.

The formation of the benzimidazole (B57391) core is a fundamental step in the synthesis. This heterocyclic system is typically constructed through the condensation and subsequent cyclization of an o-phenylenediamine with a suitable one-carbon (C1) electrophile. A variety of reagents can serve as the C1 source, leading to the formation of the imidazole ring fused to the benzene (B151609) ring.

Common strategies include:

Reaction with Carboxylic Acids: The Phillips condensation, a widely used method, involves heating o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or nitrile) under harsh dehydrating conditions, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid. nih.govarabjchem.org

Reaction with Aldehydes: Condensation with aldehydes followed by an oxidative cyclization is another prevalent route. The initial reaction forms a Schiff base intermediate, which then undergoes ring closure. Various oxidizing agents can be employed to facilitate this transformation.

Transition-Metal Catalysis: Modern methods often employ transition-metal catalysts, such as rhodium(III) or copper, to facilitate C-H activation and annulation reactions, offering milder conditions and broader substrate scope. researchgate.netacs.org For instance, Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds has been explored for constructing more complex fused systems. acs.org

A particularly relevant precursor for the target molecule is 2-mercaptobenzimidazole (B194830), which can be synthesized by reacting o-phenylenediamine with carbon disulfide. nih.govnih.gov This intermediate is pivotal for the subsequent introduction of the sulfonic acid group.

Introducing the sulfonic acid group at the C-2 position is a critical functionalization step. Direct sulfonation of a pre-formed benzimidazole ring at the C-2 position is challenging due to the electronic nature of the ring. Therefore, indirect methods are generally preferred.

A highly effective and commonly cited method involves the oxidation of 2-mercaptobenzimidazole (also known as 1,3-dihydro-2H-1,3-benzimidazole-2-thione). nih.gov This precursor contains a sulfur atom at the desired C-2 position. Oxidation of the thiol group to a sulfonic acid can be achieved using strong oxidizing agents. A reported procedure utilizes potassium permanganate (B83412) in a sodium hydroxide (B78521) solution. nih.gov The reaction proceeds for about an hour, after which acidification of the filtrate precipitates the desired 1H-benzoimidazole-2-sulfonic acid. nih.gov

Alternative strategies for sulfonation of benzimidazoles often target the benzene ring portion of the molecule (positions 4, 5, 6, or 7) rather than the C-2 position. For example, 2-phenyl-1H-benzimidazole can be treated with oleum (B3057394) or chlorosulfonic acid to yield 2-phenyl-1H-benzimidazole-5-sulfonic acid. mdpi.comscielo.br However, for C-2 functionalization, the oxidation of the corresponding thiol remains the most direct and established route.

The final key step is the attachment of the phenethyl group to the N-1 position of the benzimidazole ring. This N-alkylation is typically accomplished via a nucleophilic substitution reaction between the benzimidazole nitrogen and a phenethyl halide (e.g., 2-phenylethyl bromide or chloride). acs.org

The reaction can be performed on either the 1H-benzoimidazole-2-sulfonic acid intermediate or a protected version. A direct analogy is the synthesis of 1-ethyl-1H-benzoimidazole-2-sulfonic acid, which is achieved by reacting 1H-benzoimidazole-2-sulfonic acid with diethyl sulfate (B86663) in the presence of a base like potassium hydroxide. chemicalbook.com Similarly, reacting the sulfonic acid precursor with a phenethylating agent such as phenethyl bromide under basic conditions would yield the target compound.

The choice of base and solvent is crucial for the success of the N-alkylation. Common systems include potassium carbonate in acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), or sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov These conditions facilitate the deprotonation of the benzimidazole N-H, generating a nucleophilic anion that readily attacks the phenethyl halide.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for each synthetic step is essential to maximize the yield and purity of this compound. Key parameters that are typically varied include the choice of reagents, solvents, temperature, reaction time, and catalysts.

Below is an interactive data table summarizing typical conditions and reported yields for the N-alkylation of benzimidazole derivatives, which can be extrapolated to the synthesis of the target compound.

| Alkylating Agent | Benzimidazole Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenacyl Bromide | Benzimidazole | NEt₃ | Acetone | Reflux | 92 | nih.gov |

| 2,3'-Dibromoacetophenone | 2-Methylbenzimidazole | K₂CO₃ | DMF | 80 | 32-55 | nih.gov |

| Benzyl Bromide | Benzimidazole | NaOH (50% aq.) | Water-SDS | 60 | 96 | lookchem.com |

| Diethyl Sulfate | 1H-Benzimidazole-2-sulfonic acid | KOH | - | 50 | 87 | chemicalbook.com |

| 2-Chloroacetophenone | 4-Substituted Benzimidazoles | NaH | DMF | 30 | - | nih.gov |

This table is generated based on data from analogous reactions and serves as a guide for potential optimization.

Design of Experiment (DoE) methodologies can be systematically applied to optimize multiple variables simultaneously, such as reagent stoichiometry, temperature, and residence time, particularly in flow chemistry setups. mdpi.com

Derivatization Approaches for Structural Modifications

Structural modifications of this compound can be explored to modulate its physicochemical and biological properties. Derivatization can be targeted at various positions, but modifications of the N-1 substituent are common for tuning activity.

The phenethyl group offers a versatile scaffold for structural modification, primarily on its phenyl ring. Introducing substituents onto this ring can significantly alter the molecule's properties. These modifications are typically achieved by starting with a substituted phenethyl halide in the N-alkylation step.

For example, N-alkylation of the benzimidazole core with p-chlorophenethyl bromide or m-nitrophenethyl bromide would yield analogs with electron-withdrawing groups on the phenethyl ring. mdpi.comresearchgate.net Such substitutions have been shown to have profound effects on the biological activity of other N-phenethyl-substituted molecules, sometimes converting an agonist into an antagonist or significantly altering potency. mdpi.com

Common derivatization strategies include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms at the ortho, meta, or para positions of the phenyl ring.

Alkylation/Alkoxylation: Adding small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups to vary lipophilicity and steric bulk.

Nitration: Introducing a nitro group, which can serve as a handle for further functionalization, such as reduction to an amino group.

The synthesis of these derivatives would follow the same N-alkylation protocols described previously, simply by substituting the phenethyl halide with the desired functionalized analog (e.g., 1-(2-bromoethyl)-4-chlorobenzene). This modular approach allows for the systematic exploration of structure-activity relationships (SAR) related to the phenethyl moiety. nih.gov

Formation of Sulfonamide and Sulfonate Esters

The sulfonic acid group at the C2 position of the benzimidazole ring is a key functional handle for a variety of chemical transformations, most notably the formation of sulfonamides and sulfonate esters. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.govnih.gov

Formation of Sulfonamides:

The conversion of a sulfonic acid to a sulfonamide is typically achieved via a two-step process. The first step involves the activation of the sulfonic acid by converting it into a more reactive sulfonyl chloride. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting 1-phenethyl-1H-benzoimidazole-2-sulfonyl chloride can then be readily reacted with a wide range of primary or secondary amines to yield the corresponding sulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov This modular approach allows for the synthesis of a large library of sulfonamide derivatives by varying the amine component. nih.gov

Formation of Sulfonate Esters:

Similarly, sulfonate esters can be prepared from the intermediate sulfonyl chloride. The reaction involves treating the 1-phenethyl-1H-benzoimidazole-2-sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. This reaction, known as sulfonylation, provides the corresponding sulfonate ester. Vinyl sulfonate esters have been noted as potent inhibitors of certain enzymes. researchgate.net

The table below details representative transformations for the synthesis of benzimidazole-sulfonamide derivatives, illustrating the reactants and general conditions employed.

| Starting Material | Reagent(s) | Product Type | General Conditions | Reference |

| Benzimidazole-2-sulfonic acid derivative | 1. SOCl₂ or PCl₅ 2. Primary/Secondary Amine (R-NH₂ or R₂NH), Base | N-Substituted Benzimidazole-2-sulfonamide | Step 1: Reaction with chlorinating agent. Step 2: Reaction with amine in a suitable solvent with base (e.g., pyridine). | nih.govnih.gov |

| 2-Mercaptobenzimidazole | 1. Oxidation (e.g., KMnO₄, NaOH) to sulfonic acid 2. Hydrazine (B178648) Hydrate (N₂H₄·H₂O) | Benzimidazole-2-sulfonohydrazide | Refluxing the sulfonic acid with excess hydrazine hydrate. | nih.gov |

| Benzimidazole | Substituted Benzenesulfonyl Chloride, Base (e.g., Pyridine) | N-(Benzenesulfonyl)benzimidazole | Reaction in a suitable solvent at controlled temperatures (e.g., 0 °C to room temp). | nih.gov |

| 2-Phenyl-5-benzimidazole sulfonic acid | Formaldehyde, Secondary Amine (e.g., Piperidine), HCl | N-Mannich Base of Sulfonic Acid | Reflux condensation in a solvent like ethanol. | scielo.br |

These synthetic routes highlight the utility of this compound as a precursor for generating diverse molecular structures with potential applications in various fields of chemical research.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to ascertain its precise atomic arrangement.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenethyl group and the benzimidazole (B57391) core. The protons of the ethyl bridge would appear as two triplets, a downfield triplet for the methylene group attached to the nitrogen (N-CH₂) and an upfield triplet for the other methylene group (Ph-CH₂). The aromatic protons of the phenethyl group would likely present as a multiplet in the typical aromatic region. The four protons on the benzene (B151609) ring of the benzimidazole moiety are expected to show complex splitting patterns, appearing as multiplets.

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbon at the 2-position of the benzimidazole ring, being attached to both a nitrogen atom and the sulfonic acid group, is expected to be significantly downfield. The carbons of the phenethyl group and the benzimidazole core will have characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzimidazole H-4/H-7 | 7.20-7.80 | m |

| Benzimidazole H-5/H-6 | 7.20-7.80 | m |

| Phenethyl Ar-H | 7.10-7.30 | m |

| N-CH₂ | ~4.50 | t |

| Ph-CH₂ | ~3.20 | t |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3a/C-7a | ~135-145 |

| C-4/C-7 | ~110-125 |

| C-5/C-6 | ~120-130 |

| Phenethyl C-ipso | ~138 |

| Phenethyl C-ortho | ~129 |

| Phenethyl C-meta | ~128 |

| Phenethyl C-para | ~127 |

| N-CH₂ | ~48 |

| Ph-CH₂ | ~36 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity within the this compound molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the N-CH₂ and Ph-CH₂ protons of the phenethyl group, confirming their connectivity. It would also show correlations among the aromatic protons of both the benzimidazole and phenethyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating the predicted ¹H signals with their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information about the molecular weight and the fragmentation pathways of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula (C₁₅H₁₄N₂O₃S).

Mechanistic Interpretations of Fragmentation Pathways

The fragmentation of this compound under mass spectrometry conditions is expected to follow characteristic pathways for N-substituted benzimidazoles and aromatic sulfonic acids. Key fragmentation steps would likely include:

Loss of SO₃: A common fragmentation for sulfonic acids is the loss of a sulfur trioxide molecule.

Benzylic Cleavage: Cleavage of the bond between the two methylene groups of the phenethyl substituent would lead to the formation of a stable benzyl cation (m/z 91) and the corresponding benzimidazole radical cation.

Formation of the Benzimidazole Cation: Cleavage of the N-CH₂ bond could result in the formation of the 1H-benzoimidazole-2-sulfonic acid cation.

Loss of the Phenethyl Group: The entire phenethyl group could be lost as a radical, leading to the protonated benzimidazole-2-sulfonic acid.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (from sulfonic acid) | 3400-2400 | Broad, Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2960-2850 | Medium |

| C=N stretch (imidazole ring) | ~1620 | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium to Strong |

| S=O stretch (sulfonic acid) | 1250-1120 and 1080-1010 | Strong |

| S-O stretch (sulfonic acid) | ~700 | Medium |

The presence of these characteristic bands in the IR spectrum would provide strong evidence for the presence of the benzimidazole ring, the phenethyl group, and the sulfonic acid functional group, thus supporting the proposed structure of this compound.

X-ray Crystallography for Solid-State Structural Analysis

For this compound, a successful crystallographic analysis would yield critical data regarding the planarity of the benzimidazole ring system, the orientation of the phenethyl and sulfonic acid substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. However, a review of publicly available crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

Should such data become available, it would be presented in a standardized format, as exemplified in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.1 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a powerful method within this category used to determine the absolute configuration of chiral centers in a molecule. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure.

The 1-phenethyl group in this compound contains a chiral center at the benzylic carbon. Therefore, this compound can exist as two enantiomers, (R)- and (S)-1-Phenethyl-1H-benzoimidazole-2-sulfonic acid. ECD spectroscopy, in conjunction with quantum chemical calculations, can be employed to unambiguously assign the absolute configuration of each enantiomer.

The experimental ECD spectrum of each enantiomer would be recorded and compared to the theoretically calculated spectra for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry. As of the latest literature review, experimental or theoretical ECD data for this compound has not been published.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry and electronic structure of organic compounds. asianpubs.org For 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid, these calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. The optimized geometry would likely reveal a non-planar structure, with a significant dihedral angle between the benzimidazole (B57391) ring system and the phenethyl group's benzene (B151609) ring. nih.govresearchgate.net

The electronic structure analysis can provide information on the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions. The sulfonic acid group is expected to be a region of high electron density, influencing the molecule's polarity and hydrogen bonding capabilities.

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Benzimidazole - Phenethyl) | ~70-90° |

| S-O Bond Length | ~1.45 Å |

| C-S Bond Length | ~1.78 Å |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of this compound.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable tool for structure elucidation. nih.govnih.gov DFT calculations can provide reasonably accurate predictions of these shifts. d-nb.info For this compound, the predicted 1H NMR spectrum would show characteristic signals for the aromatic protons of the benzimidazole and phenethyl groups, as well as for the ethyl bridge. The chemical shifts would be influenced by the electronic environment of each proton. bas.bgnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The predicted UV-Vis spectrum for this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic systems.

| Spectroscopic Technique | Predicted Data |

|---|---|

| 1H NMR Chemical Shifts (ppm) | Aromatic Protons: 7.0-8.0 ppm; Ethyl Protons: 3.0-4.5 ppm |

| UV-Vis λmax (nm) | ~250-300 nm |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and behavior of this compound in a solvent environment, typically water. mdpi.com These simulations model the movement of atoms over time, revealing the preferred conformations of the molecule and its interactions with solvent molecules. For this compound, MD simulations could explore the rotational freedom around the single bonds of the phenethyl group and the orientation of the sulfonic acid group in solution. This information is crucial for understanding how the molecule might interact with biological targets.

Docking Studies for Ligand-Receptor Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific receptor or enzyme active site. nih.govnih.gov Given the prevalence of benzimidazole derivatives as bioactive compounds, docking studies of this compound could be performed against various biological targets, such as kinases, polymerases, or G protein-coupled receptors. nih.govresearchgate.net These studies would predict the binding mode, identify key interacting amino acid residues, and estimate the binding energy. The sulfonic acid group would likely participate in hydrogen bonding or electrostatic interactions, while the phenethyl and benzimidazole moieties could engage in hydrophobic and π-π stacking interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. derpharmachemica.com

Development of Predictive Models for Biological Activity

To develop a QSAR model for benzimidazole derivatives including this compound, a dataset of compounds with known biological activities (e.g., antifungal, anticancer) would be required. scribd.comresearchgate.net Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) could then be used to build a mathematical model that predicts the activity based on molecular descriptors. Such a model could then be used to predict the biological activity of this compound. nih.gov

Identification of Key Physicochemical Descriptors

The QSAR analysis would also identify the key physicochemical descriptors that are important for the observed biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For benzimidazole derivatives, descriptors related to hydrophobicity and the presence of hydrogen bond donors and acceptors are often found to be significant. derpharmachemica.com

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences ligand-receptor interactions |

| Steric | Molecular Volume | Affects binding pocket fit |

| Hydrophobic | LogP | Impacts cell permeability and target binding |

Mechanistic Investigations of Biological Interactions in Vitro

Enzyme Inhibition Studies and Kinetic Analysis

No studies detailing the enzyme inhibition profile or kinetic analysis for 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid have been found.

Interaction with Kinases (e.g., CDK2, specific cancer-related kinases)

There is no published data available on the interaction of this compound with kinases, including Cyclin-Dependent Kinase 2 (CDK2) or other cancer-related kinases. The benzimidazole (B57391) scaffold is present in some known kinase inhibitors, but this general activity cannot be specifically ascribed to this particular derivative without direct experimental evidence. nih.govresearchgate.net

Carbonic Anhydrase Inhibition Profiling

No studies have been published that profile the inhibitory activity of this compound against any isoforms of carbonic anhydrase. While other sulfonamide- and benzimidazole-containing molecules have been investigated as carbonic anhydrase inhibitors, data for this specific compound is not available. nih.govmdpi.com

Molecular Target Identification and Binding Affinity Characterization

There is no information available from molecular target identification studies or binding affinity characterization for this compound.

Cellular Pathway Modulation in Model Systems (e.g., cell cycle arrest, apoptosis induction mechanisms)

Research on the modulation of cellular pathways, such as the induction of cell cycle arrest or apoptosis, by this compound in any model systems has not been reported in the scientific literature. Studies on other benzimidazole derivatives have shown such effects, but these findings are not specific to the requested compound. nih.govnih.gov

DNA/RNA Binding Studies and Intercalation Mechanisms

There are no published DNA or RNA binding studies for this compound. Consequently, no information on potential intercalation mechanisms exists. Research has been conducted on the DNA interactions of structurally related compounds like 2-phenylbenzimidazole-5-sulfonic acid, but these results are not transferable. nih.govresearchgate.net

Antimicrobial Action at a Cellular Level (e.g., membrane disruption, enzyme inhibition in microorganisms)

No data is available regarding the antimicrobial activity of this compound. The mechanisms of antimicrobial action, such as membrane disruption or specific enzyme inhibition in microorganisms, remain uninvestigated for this compound. The general antimicrobial potential of the benzimidazole class of compounds does not provide specific information for this derivative. nih.govresearchgate.netmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of N-1 Phenethyl Substitution on Molecular Recognition and Biological Activity

The N-1 position of the benzimidazole (B57391) scaffold is a key site for modification to influence the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a phenethyl group at this position has several significant consequences for molecular recognition and biological activity.

The phenethyl group, consisting of a benzene (B151609) ring linked by a two-carbon chain, imparts a significant degree of lipophilicity and steric bulk to the molecule. This can enhance the compound's ability to cross biological membranes and engage with hydrophobic pockets within target proteins. Studies on various N-substituted benzimidazoles have shown that the size and nature of the N-1 substituent can drastically alter the biological profile, including antimicrobial and antiproliferative activities. mdpi.comnih.gov

Table 1: Comparison of N-1 Substituents on Benzimidazole Derivatives and Their General Impact on Activity Note: This table is a generalized representation based on findings from various studies on benzimidazole derivatives and not specific to 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid.

| N-1 Substituent | General Characteristics | Potential Impact on Molecular Interactions | Observed Effects on Biological Activity (Examples) |

|---|---|---|---|

| -H (unsubstituted) | Small, polar (N-H bond) | Can act as a hydrogen bond donor. | Baseline activity, often serves as a reference compound. |

| -Methyl / -Butyl | Small, lipophilic alkyl chains | Engages in hydrophobic interactions. nih.gov | Moderate increase in activity against certain microbial strains. researchgate.net |

| -Benzyl / -Phenethyl | Bulky, lipophilic, aromatic | Strong hydrophobic and potential π-π stacking interactions. | Enhanced anti-inflammatory or antihistaminic activity in some series. mdpi.comnih.gov |

| -Substituted Phenyl | Bulky, aromatic, with tunable electronics | Can form specific interactions (H-bonds, dipole) depending on the substituent. | Electron-donating or withdrawing groups can significantly modulate antiproliferative or antimicrobial potency. mdpi.comresearchgate.net |

Role of the C-2 Sulfonic Acid Group in Molecular Interactions

The substituent at the C-2 position of the benzimidazole ring is pivotal in defining the compound's mechanism of action. mdpi.com A sulfonic acid (-SO₃H) group at this position introduces a highly polar, acidic moiety that is typically ionized at physiological pH, existing as a sulfonate (-SO₃⁻). This feature has profound implications for molecular interactions.

The negatively charged sulfonate group is a strong hydrogen bond acceptor and can participate in potent ionic interactions (salt bridges) with positively charged amino acid residues such as lysine, arginine, and histidine within a biological target. This can anchor the molecule in a specific orientation within the binding site, leading to high-affinity binding.

Furthermore, sulfonamide moieties, which are structurally related to sulfonic acids, are known to act as inhibitors of metalloenzymes, such as carbonic anhydrases, by coordinating with the active site metal ion (often zinc). nih.govnih.gov The sulfonic acid group in this compound could potentially serve a similar role, chelating with metal cofactors in enzymes and disrupting their catalytic function. The introduction of a sulfonamide or sulfonyl group to a benzimidazole scaffold has been shown to enhance antibacterial and antifungal activities in various studies. nih.gov

Influence of Aromatic and Aliphatic Moiety Modifications on Potency and Selectivity

Modifications to both the phenethyl group and the benzimidazole core can be used to fine-tune the potency and selectivity of the compound.

Benzimidazole Core Modifications: Substitution on the benzene ring of the benzimidazole nucleus (positions 4, 5, 6, and 7) also offers a route to modulate activity. SAR studies on various benzimidazole series have demonstrated that substituents at the C-5 and C-6 positions can significantly influence anti-inflammatory, antimicrobial, or antiproliferative effects. mdpi.com For instance, the presence of a nitro group at the 5-position of some benzimidazole derivatives led to potent analgesic activity. researchgate.net

Table 2: Hypothetical Impact of Moiety Modifications on the Activity of Benzimidazole Analogs Note: This table illustrates general principles of SAR and does not represent experimental data for this compound.

| Modification Site | Substituent Example | Predicted Effect on Properties | Potential Impact on Biological Activity |

|---|---|---|---|

| Phenethyl Phenyl Ring | -Cl (para position) | Increases lipophilicity, electron-withdrawing. | May enhance binding in hydrophobic pockets; could alter target selectivity. |

| -OCH₃ (para position) | Increases polarity, electron-donating. | May improve solubility; could introduce new hydrogen bonding opportunities. | |

| Benzimidazole Ring (C-5) | -NO₂ | Strongly electron-withdrawing, polar. | Often enhances antimicrobial or antiproliferative activity. researchgate.net |

| -CH₃ | Electron-donating, increases lipophilicity. | Can improve membrane permeability and hydrophobic interactions. |

Stereochemical Effects on Biological Activity

Stereochemistry can play a critical role in the biological activity of drug molecules. While this compound itself is achiral, the introduction of a substituent on the ethyl linker, creating a compound like 1-(1-phenylethyl)-1H-benzimidazole, would generate a chiral center.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, different enantiomers (mirror-image isomers) of a chiral molecule often exhibit different biological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all.

A study on the closely related chiral compound 1-[(S)-1-Phenylethyl]-1H-benzimidazole confirmed the specific S-configuration at the chiral carbon. researchgate.net This highlights that if a chiral center were present in an analog of the title compound, the spatial arrangement of the phenethyl group relative to the benzimidazole core would be fixed. This fixed geometry would be expected to lead to stereospecific interactions with a chiral biological target, resulting in one enantiomer being significantly more active than the other.

Rational Design Principles for Analog Development

Based on the SAR and SPR insights discussed, several rational design principles can be proposed for the development of analogs of this compound with potentially enhanced or novel biological activities.

Scaffold Hopping and Moiety Optimization: The phenethyl group at N-1 could be replaced with other arylalkyl or heteroarylalkyl groups to explore different hydrophobic and electronic interactions. The goal would be to optimize binding affinity and selectivity for a specific target. nih.gov

Bioisosteric Replacement of the Sulfonic Acid: The C-2 sulfonic acid group is a key pharmacophoric feature, likely responsible for critical anchoring interactions. This group could be replaced with other acidic bioisosteres, such as a carboxylic acid, a tetrazole, or a phosphonic acid, to modulate acidity, geometry, and binding interactions. This strategy could fine-tune the compound's affinity and pharmacokinetic properties.

Introduction of Conformational Constraints: Incorporating cyclic structures or double bonds into the phenethyl linker could reduce the molecule's conformational flexibility. This can "lock" the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects by preventing binding to other receptors.

Structure-Based Design: If the three-dimensional structure of a biological target is known, computational methods like molecular docking can be employed. nih.gov This allows for the rational design of new analogs that are predicted to have improved binding affinity and specificity by optimizing interactions with key residues in the active site.

By systematically applying these principles, new derivatives can be synthesized to probe the chemical space around the this compound scaffold, leading to the discovery of compounds with superior potency, selectivity, and drug-like properties.

Advanced Research Applications and Potential Translational Pathways Excluding Clinical

Development as Biochemical Probes for Cellular Processes

There is currently no available scientific literature detailing the development or use of 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid as a biochemical probe. The design of such probes requires specific structural features that allow for the targeting and reporting on cellular processes, and it is unknown if this particular compound possesses such properties.

Utilization in Materials Science for Functional Molecules (e.g., optoelectronic properties)

The potential application of this compound in materials science, for instance, in the development of functional molecules with specific optoelectronic properties, is not documented in the available literature. Research in this area often focuses on the synthesis and characterization of novel organic materials, but this specific compound has not been a subject of such studies based on current information.

Application in Analytical Chemistry as Derivatizing Agents or Standards

In the field of analytical chemistry, derivatization is a common technique to enhance the detection and separation of analytes. psu.edugreyhoundchrom.com However, there is no evidence to suggest that this compound has been utilized as a derivatizing agent or as an analytical standard. The development of such agents requires specific reactivity and stability characteristics, which have not been reported for this compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid is in a nascent stage. Public databases contain its chemical structure and basic identifiers, but dedicated studies detailing its synthesis, characterization, and potential applications are scarce. The existing knowledge base is primarily built upon analogous benzimidazole (B57391) sulfonic acid derivatives. For instance, compounds like 2-phenyl-1H-benzimidazole-5-sulfonic acid are well-documented, particularly for their utility as UV filtering agents in the cosmetics industry. google.comatamanchemicals.com The synthesis of the core benzimidazole structure is a well-established area of organic chemistry, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes, sometimes utilizing acid catalysts like chlorosulfonic acid or p-toluenesulfonic acid. arabjchem.orgresearchgate.net However, specific methodologies optimized for the synthesis of this compound are not extensively reported.

The biological activities of the broader benzimidazole class are vast, encompassing antimicrobial, antitumor, and antiviral properties. nih.govnih.govresearchgate.net These activities are highly dependent on the nature and position of substituents on the benzimidazole ring system. Without empirical data, the specific biological profile of the 1-phenethyl substituted sulfonic acid derivative remains a matter of scientific conjecture.

Unexplored Research Avenues and Hypotheses for this compound

The limited data on this compound presents a fertile ground for new research. Several unexplored avenues, based on the characteristics of related compounds, can be hypothesized.

Pharmacological Screening: Given the wide range of biological activities associated with benzimidazole derivatives, a comprehensive screening of this compound is a logical first step. The presence of the phenethyl group could modulate lipophilicity, potentially influencing cell membrane permeability and interaction with biological targets. Hypotheses for investigation include its potential as an antifungal, antibacterial, or antiproliferative agent. researchgate.net

Dermatological and Cosmetic Applications: Many benzimidazole sulfonic acids are valued for their ability to absorb UV radiation. atamanchemicals.com Research is needed to determine the UV absorption spectrum of this compound to evaluate its potential as a novel sunscreen agent. Its water-soluble nature, conferred by the sulfonic acid group, could make it suitable for lightweight cosmetic formulations.

Materials Science and Polymer Chemistry: Certain benzimidazole derivatives exhibit properties like proton conductivity. ias.ac.in Investigations into the solid-state properties of this compound could reveal potential applications in the development of proton exchange membranes for fuel cells or other electrochemical devices. The phenethyl group might influence the packing of the molecules in the solid state, thereby affecting these properties.

Interdisciplinary Approaches for Comprehensive Understanding

A thorough understanding of this compound will necessitate a multi-faceted, interdisciplinary approach, integrating expertise from various scientific fields.

Computational Chemistry and Organic Synthesis: Molecular modeling and density functional theory (DFT) studies can predict the compound's electronic structure, reactivity, and spectroscopic properties before embarking on extensive laboratory work. researchgate.net This computational insight can guide the optimization of synthetic routes, which could involve the reaction of 1-phenethyl-o-phenylenediamine with a suitable sulfonating agent or the N-alkylation of a pre-formed benzimidazole-2-sulfonic acid.

Chemical Biology and Pharmacology: Should initial screenings indicate biological activity, collaborations with chemical biologists and pharmacologists would be essential. These collaborations would facilitate the elucidation of the mechanism of action, identification of cellular targets, and assessment of the compound's therapeutic potential.

Photochemistry and Materials Science: To explore its potential as a UV filter or a functional material, collaboration with photochemists and materials scientists is crucial. Techniques to study its photostability, UV absorption profile, and solid-state properties like crystallography and conductivity would be employed. ias.ac.in

Technological Advancements Impacting Future Research on Benzimidazole Sulfonic Acids

Future research on this compound and related compounds will be significantly influenced by ongoing technological advancements.

High-Throughput Screening (HTS): HTS technologies can rapidly screen the compound against a vast array of biological targets, accelerating the discovery of potential therapeutic applications. This would allow for a swift evaluation of its pharmacological profile.

Advanced Spectroscopic and Crystallographic Techniques: Modern NMR and mass spectrometry techniques can provide unambiguous structural confirmation and characterization. scielo.br Automated X-ray crystallography can offer detailed insights into the three-dimensional structure of the molecule and its intermolecular interactions in the solid state, which is crucial for understanding its material properties. ias.ac.in

Green Chemistry in Synthesis: There is a growing emphasis on developing environmentally benign synthetic methods. Future synthesis of this compound could benefit from the use of greener catalysts, such as solid acid catalysts, and aqueous reaction media, reducing the environmental impact. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid derivatives, and how can yield be maximized?

The compound and its derivatives are synthesized via Mannich reactions. A typical protocol involves:

- Reagents : 2-Phenyl-5-benzimidazole sulfonic acid, secondary amines (e.g., piperazine, morpholine), formaldehyde, absolute ethanol, and catalytic HCl .

- Conditions : Reflux at 60–80°C for 1–6 hours, monitored by TLC (n-hexane:ethyl acetate:methanol = 3:2:1) .

- Purification : Filtration followed by drying at room temperature. Yields range from 56% to 78%, influenced by amine reactivity (e.g., piperazine derivatives yield higher due to steric accessibility) .

| Derivative | Amine Component | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3a | Piperazine | 78 | 220–225 |

| 3c | Morpholine | 56 | 205–210 |

Methodological Tip : Use polar solvents (DMF, DMSO) for recrystallization to enhance purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FTIR : Confirms functional groups (e.g., S=O stretch at 1619 cm⁻¹, C=N at 1409 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methylene bridges (δ 4.3 ppm). ¹³C NMR resolves sulfonic acid carbons (δ 170–175 ppm) .

- TLC : Validates reaction completion and purity using UV detection .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of benzimidazole sulfonic acid derivatives?

- Molecular Docking : Used to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). A 2023 study correlated piperazine-substituted derivatives with enhanced binding affinity due to hydrogen bonding with active-site residues .

- DFT Calculations : Predict thermodynamic stability and electron distribution. For example, morpholine derivatives exhibit lower HOMO-LUMO gaps, suggesting higher reactivity . Validation : Cross-reference computational results with in vitro assays (e.g., IC₅₀ values) to resolve discrepancies .

Q. What strategies address contradictory bioactivity data in benzimidazole sulfonic acid studies?

- Structural Variability : Compare derivatives with different amine substituents. For instance, diphenylamino derivatives (3e) may show reduced solubility, skewing in vitro results .

- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time). A 2010 study found that deviations in LPS-induced inflammation models altered IC₅₀ values by up to 40% .

- Advanced Characterization : Use X-ray crystallography to resolve stereochemical ambiguities affecting target binding .

Q. How do sulfonic acid group modifications influence chemical stability and reactivity?

- Hydrolysis : The sulfonic acid group is resistant to hydrolysis under acidic conditions but may degrade in alkaline media (pH > 10). Monitor via HPLC (retention time shifts) .

- Substitution Reactions : React with nucleophiles (e.g., thiols) to form sulfonamides. Kinetic studies show second-order dependence on nucleophile concentration .

Quality Control & Standardization

Q. What USP/PhEur standards apply to this compound?

- Reference Materials : Ensulizole (USP 1530809) is used as a certified reference standard. Purity criteria include ≥98% HPLC area and absence of residual solvents (e.g., ethanol < 0.5%) .

- Analytical Methods : USP protocols recommend reverse-phase HPLC (C18 column, methanol:water = 70:30, λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.